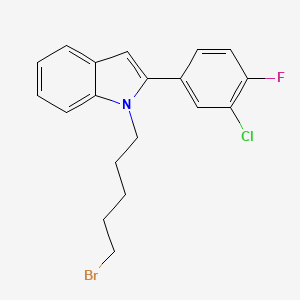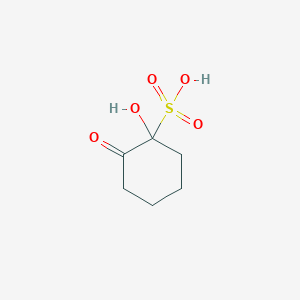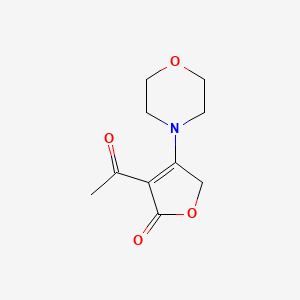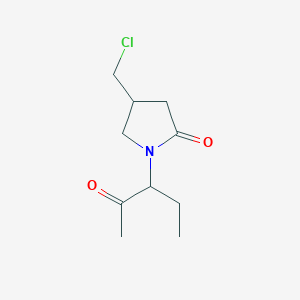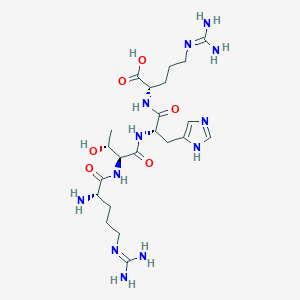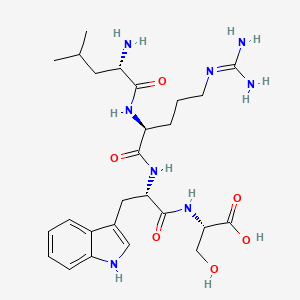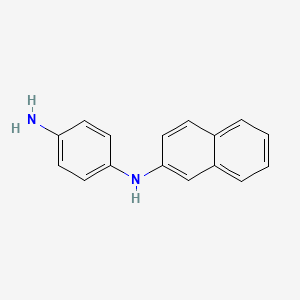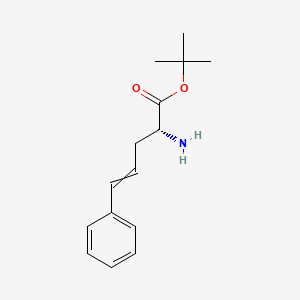![molecular formula C12H12BrClN2 B14176289 8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole CAS No. 922511-32-8](/img/structure/B14176289.png)
8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. In this method, the starting materials typically include a substituted phenylhydrazine and a ketone or aldehyde. The reaction is carried out under acidic conditions, often using methanesulfonic acid (MsOH) as a catalyst, and refluxing in methanol (MeOH) to yield the desired indole derivative .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted indole derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise in biological assays for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 9-Chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Uniqueness
8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of both bromo and chloro substituents on the indole ring. This dual substitution pattern can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
922511-32-8 |
|---|---|
Molecular Formula |
C12H12BrClN2 |
Molecular Weight |
299.59 g/mol |
IUPAC Name |
8-bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C12H12BrClN2/c1-6-4-8(13)11(14)10-7-5-15-3-2-9(7)16-12(6)10/h4,15-16H,2-3,5H2,1H3 |
InChI Key |
LXXLTUZRTHQIBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC3=C2CNCC3)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Butyn-1-ol, 4-[4-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14176207.png)
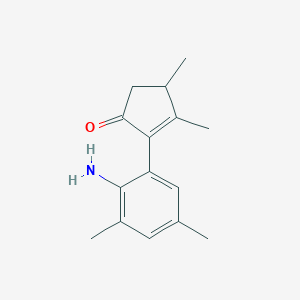
![N-(But-3-en-1-yl)-1-[(1R)-1-(naphthalen-1-yl)ethyl]-N-(2-phenylethyl)aziridine-2-carboxamide](/img/structure/B14176219.png)
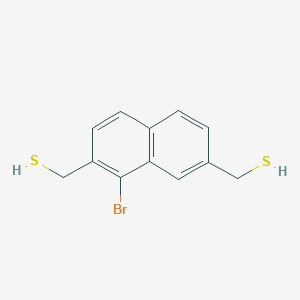
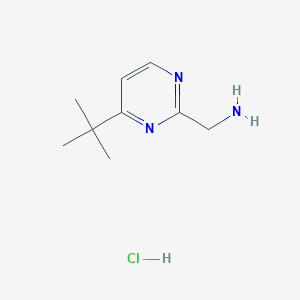
![1H-Pyrazolo[3,4-C]pyridine-3-carboxaldehyde, 5-chloro-](/img/structure/B14176247.png)
